4-Deoxy-2,3-di-O-benzyl-L-fucose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

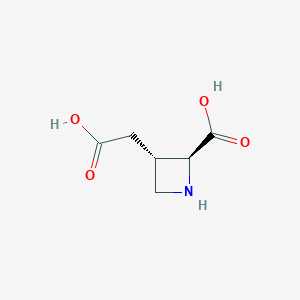

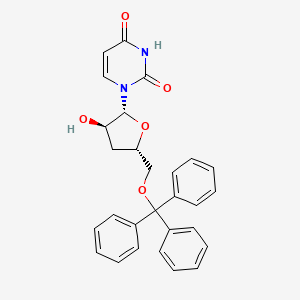

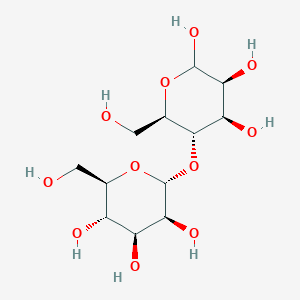

4-Deoxy-2,3-di-O-benzyl-L-fucose, commonly referred to as 4DB, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring sugar fucose, and has a structure similar to other fucosylated compounds. 4DB has been used in a wide range of studies, from biochemical and physiological effects to its application in laboratory experiments.

科学研究应用

Biomedical Research

2,3-Di-O-benzyl-4-deoxy-L-fucose: is a significant compound in biomedical research due to its role in the synthesis of potential antitumor drug derivatives . It’s being explored for its efficacy in treating diseases related to irregular glycogen metabolism, which is crucial for understanding and potentially treating metabolic disorders .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Derivatives of similar structures have shown promising results against pathogenic fungi and bacteria, suggesting that 2,3-Di-O-benzyl-4-deoxy-L-fucose could be a valuable lead compound in developing new antimicrobial agents .

Proteomics Research

In proteomics, 2,3-Di-O-benzyl-4-deoxy-L-fucose is used as a biochemical for research purposes. Its solubility in common organic solvents makes it a versatile reagent in the study of proteins and enzymes, particularly those involved in carbohydrate metabolism .

Pharmaceutical Testing

The compound is utilized in pharmaceutical testing as a high-quality reference standard. This ensures the accuracy of test results, which is critical for the development and quality control of pharmaceutical products .

Glycobiology

In the field of glycobiology, 2,3-Di-O-benzyl-4-deoxy-L-fucose is important for studying the structure and function of glycoconjugates. It’s used in the synthesis of complex carbohydrates, which are essential for cell-cell communication and pathogen recognition .

Material Science

While direct applications in material science are not explicitly mentioned, the compound’s role in biomedical applications suggests potential crossover. For example, its derivatives could be used in creating biocompatible materials for drug delivery systems or tissue engineering .

作用机制

Target of Action

It’s known that this compound is used in the biomedical industry .

Mode of Action

It’s known that it’s used in the synthesis of potential antitumor drug derivatives

Biochemical Pathways

It’s known that it’s used in the treatment of various diseases related to irregular glycogen metabolism . This suggests that it may affect pathways related to glycogen synthesis or breakdown.

Pharmacokinetics

It’s known that it’s soluble in acetone, chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol . This suggests that it may have good bioavailability.

Result of Action

It’s known that it’s used in the synthesis of potential antitumor drug derivatives , suggesting that it may have antitumor effects.

Action Environment

It’s known that it should be stored at -20° c , suggesting that temperature may affect its stability.

属性

IUPAC Name |

(2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXCJXHFGHRRIS-PWIZWCRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Di-O-benzyl-4-deoxy-L-fucose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

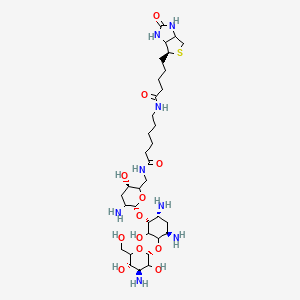

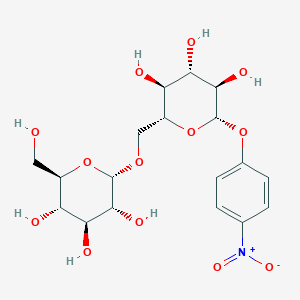

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)